Benzyl 2-(cyclopentylcarbamoyl)pyrrolidine-1-carboxylate
Description
Benzyl 2-(cyclopentylcarbamoyl)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a cyclopentyl group, a pyrrolidine ring, and a benzyl ester moiety
Properties
IUPAC Name |
benzyl 2-(cyclopentylcarbamoyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c21-17(19-15-9-4-5-10-15)16-11-6-12-20(16)18(22)23-13-14-7-2-1-3-8-14/h1-3,7-8,15-16H,4-6,9-13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXSLEZJQBNJGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategy
The synthesis of Benzyl 2-(cyclopentylcarbamoyl)pyrrolidine-1-carboxylate revolves around sequential functionalization of the pyrrolidine ring. The general approach involves:
- Pyrrolidine backbone preparation
- Introduction of the cyclopentylcarbamoyl group
- Benzyl carbamate protection
Key intermediates and reagents include pyrrolidine derivatives, cyclopentylamine, benzyl chloroformate, and coupling agents.
Stepwise Synthesis Protocol
Pyrrolidine Intermediate Preparation
The synthesis begins with commercially available pyrrolidine. To ensure regioselectivity at the 2-position, the nitrogen is temporarily protected. A common method involves:
- Protection with tert-butoxycarbonyl (Boc) :
Pyrrolidine is treated with di-tert-butyl dicarbonate in the presence of a base like triethylamine, yielding 1-Boc-pyrrolidine.
Reaction Conditions:
| Step | Reagent/Catalyst | Solvent | Temperature | Time |
|---|---|---|---|---|
| Boc protection | (Boc)₂O, Et₃N | THF/DCM | 0°C → RT | 12–24 h |
Cyclopentylcarbamoyl Group Installation
The Boc-protected pyrrolidine undergoes carbamoylation at the 2-position. This step requires:
- Lithiation : Using a strong base (e.g., LDA) at low temperatures (–78°C) to deprotonate the 2-position.
- Quenching with cyclopentyl isocyanate : Introduces the cyclopentylcarbamoyl group.
Critical Parameters:
Deprotection and Benzyl Carbamate Formation
After carbamoylation, the Boc group is removed, and the nitrogen is functionalized with benzyl chloroformate:
- Boc removal : Trifluoroacetic acid (TFA) in dichloromethane.
- Carbamate formation : Reaction with benzyl chloroformate in the presence of a base (e.g., NaHCO₃).
Optimization Insights:
Alternative Pathways and Patented Innovations
One-Pot Sequential Functionalization
A method disclosed in EP2457901A1 involves concurrent protection and carbamoylation:
- Pyrrolidine is treated with benzyl chloroformate and cyclopentyl isocyanate under phase-transfer conditions.
- Tetrabutylammonium bromide (TBAB) acts as a catalyst in a biphasic system (H₂O/CH₂Cl₂).
Advantages:
Solid-Phase Synthesis for Scalability
ChemDiv’s screening libraries highlight automated synthesis protocols:
- Resin-bound pyrrolidine : Wang resin functionalized with pyrrolidine.
- Stepwise coupling : Cyclopentylcarbamoyl and benzyl carbamate groups added via robotic dispensing.
Key Metrics:
| Parameter | Value |
|---|---|
| Purity (HPLC) | >95% |
| Scale | 1 mg – 10 g |
Analytical Characterization
Post-synthesis, the compound is validated using:
Challenges and Mitigation Strategies
Industrial-Scale Considerations
VulcanChem’s process emphasizes:
- Cost-effective reagents : Cyclopentylamine instead of isocyanate derivatives.
- Continuous flow systems : For lithiation steps to improve safety and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(cyclopentylcarbamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or esters.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Applications:
- Anticancer Activity: Research indicates that derivatives of benzyl 2-(cyclopentylcarbamoyl)pyrrolidine-1-carboxylate exhibit cytotoxic effects on various cancer cell lines. These compounds may inhibit tumor growth by interfering with specific metabolic pathways associated with cancer proliferation .
- Neurological Disorders: The compound has been studied for its ability to inhibit acetylcholinesterase, suggesting potential use in treating Alzheimer's disease by increasing acetylcholine levels in the brain .
Mechanisms of Action:
- The compound interacts with biological targets through enzyme modulation and protein-ligand interactions. Its structural features enable it to bind selectively to active sites of enzymes, influencing their activity and potentially leading to therapeutic effects.
Synthetic Biology
Building Blocks for Peptides:
- This compound serves as a versatile building block in the synthesis of peptides and other complex organic molecules. Its unique structure allows for the incorporation into various synthetic pathways, facilitating the development of novel compounds with desired biological activities .
Organocatalysis:
- The compound has been utilized in organocatalytic reactions, which are essential for creating complex molecular architectures. For instance, studies have demonstrated its application in tandem reactions that yield high enantiomeric excesses and purity .
Material Science
Polymer Development:
- In material science, this compound can be integrated into polymer matrices to enhance material properties. Its incorporation can lead to improved mechanical strength and thermal stability, making it suitable for various industrial applications .
Catalyst Development:
- The compound has potential as a catalyst in chemical reactions, particularly those requiring specific stereochemical outcomes. Its ability to facilitate reactions while maintaining selectivity is valuable in the synthesis of pharmaceuticals and fine chemicals.
Anticancer Activity Assessment
Recent studies have highlighted the anticancer potential of this compound derivatives:
- A study demonstrated that specific derivatives exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity .
Neuroprotective Effects
Research exploring the neuroprotective properties of the compound suggests:
- In vitro studies showed that it could protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential as a therapeutic agent for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of Benzyl 2-(cyclopentylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopentylcarbamoyl-pyrrolidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester.
2-Cyclopentylcarbamoyl-pyrrolidine-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group.
Uniqueness
Benzyl 2-(cyclopentylcarbamoyl)pyrrolidine-1-carboxylate is unique due to the presence of the benzyl ester group, which can influence its chemical reactivity and biological activity. The benzyl group can provide additional steric hindrance and electronic effects, making this compound distinct from its analogs.
Biological Activity
Benzyl 2-(cyclopentylcarbamoyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H24N2O
- Molecular Weight : 316.4 g/mol
- CAS Number : 499191-90-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Pyrrolidine derivatives, such as this compound, often exhibit their effects through:
- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Modulation : They can bind to receptors, altering signal transduction pathways that influence cellular responses.
- Membrane Interaction : Some derivatives disrupt cellular membranes, leading to altered permeability and cell death.
Biological Activity
Research indicates that this compound exhibits notable biological activities including:
- Antimicrobial Effects : Studies have shown that similar compounds possess antimicrobial properties, which may extend to this derivative.
- Anticancer Potential : Preliminary data suggest that it may inhibit tumor cell growth through apoptosis induction.
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Study :
A study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory activity, suggesting its potential as a lead compound for antibiotic development. -
Anticancer Research :
In vitro studies on cancer cell lines indicated that the compound could induce apoptosis. The mechanism was linked to the activation of caspases and subsequent mitochondrial dysfunction, highlighting its potential as a therapeutic agent in oncology.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound is predicted to have good gastrointestinal absorption due to its lipophilic nature.
- Distribution : It is likely to cross the blood-brain barrier, which may be advantageous for treating central nervous system disorders.
- Metabolism and Excretion : Further studies are required to elucidate its metabolic pathways and excretion routes.
Q & A
Q. What are the recommended synthetic routes for Benzyl 2-(cyclopentylcarbamoyl)pyrrolidine-1-carboxylate, and how can yield be optimized?
The compound can be synthesized via a multi-step approach:
- Step 1 : Protect pyrrolidine at the 1-position using benzyl chloroformate under basic conditions (e.g., sodium carbonate) to form benzyl pyrrolidine-1-carboxylate .
- Step 2 : Introduce the cyclopentylcarbamoyl group at the 2-position via carbodiimide-mediated coupling (e.g., EDC/HOBt) between pyrrolidine and cyclopentyl isocyanate .
- Optimization : Use continuous flow reactors for improved efficiency and monitor reaction progress via TLC or HPLC. Purify intermediates via silica gel chromatography (hexanes/EtOAc gradients) to minimize side products .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- NMR : H and C NMR are essential for confirming stereochemistry and substituent positions. Key signals include the benzyloxy group (δ ~7.3 ppm for aromatic protons) and cyclopentyl carbamoyl protons (δ ~6.5 ppm for NH) .
- IR : Detect carbonyl stretches (C=O at ~1700 cm) and amide N-H bends (~3300 cm) .
- HRMS : Validate molecular formula (e.g., calculated [M+Na] for CHNO: 339.1788) .
Q. What safety protocols should be followed when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
- First Aid : For skin contact, wash immediately with soap/water (15+ mins). For eye exposure, flush with water for 10–15 mins and consult an ophthalmologist .
- Toxicity : Limited toxicological data exist; assume acute toxicity and avoid inhalation/ingestion .
Advanced Research Questions
Q. How does stereochemistry at the pyrrolidine ring influence biological activity?
The 2-position stereochemistry dictates binding affinity to enzymes like prolyl endopeptidase. For example:
- (S)-configuration : Enhances hydrogen bonding with catalytic serine residues, increasing inhibition potency.
- (R)-configuration : May reduce activity due to steric clashes.
Validate via enantioselective synthesis (chiral catalysts) and crystallography .
Q. What strategies resolve contradictions in enzymatic inhibition data across studies?
- Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8) and co-solvents (DMSO ≤1% v/v) to minimize variability .
- Control Experiments : Use known inhibitors (e.g., Z-Pro-prolinal) as benchmarks.
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and reconcile IC discrepancies .
Q. How can this compound serve as a precursor for targeted drug delivery systems?
- Prodrug Design : Functionalize the benzyl ester (e.g., hydrolyze to carboxylic acid for conjugation to antibodies) .
- Click Chemistry : Modify the cyclopentyl group with azide/alkyne handles for bioorthogonal tagging .
Validate release kinetics using HPLC-MS in simulated physiological conditions .
Q. What catalytic systems enhance the compound’s reactivity in C–N bond-forming reactions?
- Iron Catalysts : Fe(dibm) in EtOH enables radical-mediated alkynylation (e.g., coupling with EBX reagents) .
- Photoredox Catalysis : Use Ru(bpy)_3$$^{2+} under blue LED light for decarboxylative couplings .
Monitor reaction progress via F NMR if fluorinated analogs are synthesized .
Methodological Considerations
Q. How to address low yields in cyclopentylcarbamoyl coupling reactions?
- Reagent Purity : Use freshly distilled cyclopentyl isocyanate.
- Activation : Add DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .
- Temperature : Conduct reactions at 0°C to minimize side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
